(1R,5R)-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
(1R,5R)-8-azabicyclo[321]octan-3-ol is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5R)-8-azabicyclo[3.2.1]octan-3-ol can be achieved through several methods. One common approach involves the use of a [5+2] cascade reaction, which enables the formation of the bicyclic structure with high diastereoselectivity . Another method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: (1R,5R)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the hydroxyl group within the bicyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
(1R,5R)-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a scaffold for the development of pharmaceuticals and bioactive compounds. Additionally, its unique structure makes it valuable in the study of molecular interactions and mechanisms of action.
Mechanism of Action
The mechanism of action of (1R,5R)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1R,5R)-8-azabicyclo[3.2.1]octan-3-ol include other bicyclic structures such as (1R,5R,8R)-6-oxa-3-azabicyclo[3.2.1]octan-8-ol and trans-fused bicyclo[3.3.0]octanes .
Uniqueness: What sets (1R,5R)-8-azabicyclo[321]octan-3-ol apart from similar compounds is its specific arrangement of atoms and the presence of both a nitrogen atom and a hydroxyl group within the bicyclic structure
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
(1R,5R)-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C7H13NO/c9-7-3-5-1-2-6(4-7)8-5/h5-9H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
YYMCYJLIYNNOMK-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@@H]1N2)O |
Canonical SMILES |
C1CC2CC(CC1N2)O |
Origin of Product |
United States |
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